molecular formula C15H13ClN2S B12125039 4-Chloro-5-(3,4-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidine CAS No. 610274-06-1

4-Chloro-5-(3,4-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidine

Cat. No.: B12125039
CAS No.: 610274-06-1
M. Wt: 288.8 g/mol
InChI Key: ZHIPZDJRUOYGEV-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidine, 4-chloro-5-(3,4-dimethylphenyl)-6-methyl- is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its fused ring structure, which includes a thiophene ring and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves the cyclization of thiophene derivatives with various reagents. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .

Industrial Production Methods

Industrial production of thieno[2,3-d]pyrimidine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-d]pyrimidine, 4-chloro-5-(3,4-dimethylphenyl)-6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Thieno[2,3-d]pyrimidine, 4-chloro-5-(3,4-dimethylphenyl)-6-methyl- has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[2,3-d]pyrimidine, 4-chloro-5-(3,4-dimethylphenyl)-6-methyl- stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

CAS No.

610274-06-1

Molecular Formula

C15H13ClN2S

Molecular Weight

288.8 g/mol

IUPAC Name

4-chloro-5-(3,4-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C15H13ClN2S/c1-8-4-5-11(6-9(8)2)12-10(3)19-15-13(12)14(16)17-7-18-15/h4-7H,1-3H3

InChI Key

ZHIPZDJRUOYGEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC3=C2C(=NC=N3)Cl)C)C

Origin of Product

United States

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